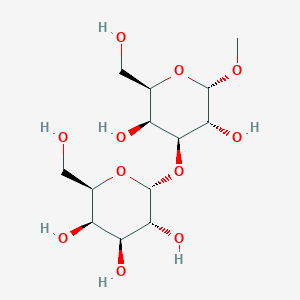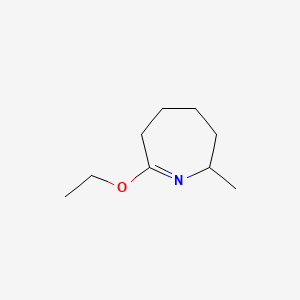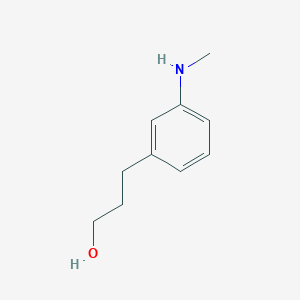
O-Ethyl S-(2-methylphenyl)ethylphosphonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester is an organophosphorus compound with the molecular formula C₁₁H₁₇OPS₂ and a molecular weight of 260.356 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes both ethyl and o-tolyl groups attached to a phosphonodithioic acid moiety.
Preparation Methods
The synthesis of Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester typically involves the reaction of ethylphosphonodithioic acid with o-tolyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler phosphonodithioic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or o-tolyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include the inhibition of cholinesterase, which is crucial for nerve function .
Comparison with Similar Compounds
Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester can be compared with other organophosphorus compounds, such as:
Malathion: An organophosphate insecticide with a similar mechanism of action but different structural features.
Chlorpyrifos: Another organophosphate insecticide known for its use in agriculture and its environmental persistence.
Fonofos: An organophosphorus compound used as a soil insecticide with similar biodegradation properties. The uniqueness of Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester lies in its specific structure, which imparts distinct chemical and biological properties compared to these similar compounds.
Properties
CAS No. |
3099-88-5 |
|---|---|
Molecular Formula |
C11H17OPS2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
ethoxy-ethyl-(2-methylphenyl)sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17OPS2/c1-4-12-13(14,5-2)15-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChI Key |
BYHHSLDPFVMBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)SC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)



![(2S,5R,6R)-6-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13834858.png)




![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)

